molecular formula C7H5BrN2 B1292576 4-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-68-6

4-bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1292576
CAS No.: 1000342-68-6
M. Wt: 197.03 g/mol
InChI Key: NSMUYOMTEILLCK-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine scaffold with a bromine substituent at the 4-position. This scaffold is highly valued in medicinal chemistry due to its rigidity and ability to mimic bioactive conformations of natural products, such as combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor . The bromine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMUYOMTEILLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646630
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-68-6
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of pyrrolo[3,2-c]pyridine. One common method is the reaction of pyrrolo[3,2-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine as a reagent is common, and the reaction is typically monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Azido, cyano, and amino derivatives of pyrrolo[3,2-c]pyridine.

    Oxidation Products: Pyrrolo[3,2-c]pyridine N-oxides.

    Reduction Products: Reduced forms of pyrrolo[3,2-c]pyridine.

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This binding disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways . The compound’s bromine atom plays a crucial role in enhancing its binding affinity and specificity for the target protein .

Comparison with Similar Compounds

Key Observations :

  • Scaffold Orientation : The numbering of pyrrolopyridine isomers (e.g., [3,2-c] vs. [2,3-b]) significantly alters the spatial arrangement of substituents, impacting biological target interactions .
  • Halogenation Patterns : Bromine at the 4-position ([3,2-c]pyridine) vs. 6-position ([3,2-b]pyridine) influences reactivity and electronic properties .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine () reacts with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) under Pd catalysis to yield 5-aryl derivatives with yields up to 94% .
  • Sonogashira Coupling: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with phenylacetylene to form ethynyl-substituted analogs (51% yield) .

Functional Group Transformations

  • Nitro to Amine Reduction: 3-Nitro-pyrrolo[2,3-b]pyridines are hydrogenated to 3-amino intermediates, which are acylated to form nicotinamide derivatives (e.g., 8a, 36% yield) .

Comparison with this compound :
While 4-bromo derivatives are less commonly reported in the evidence, their synthetic utility is inferred from analogous reactions. For example, bromine at the 4-position could undergo similar Pd-mediated couplings for aryl or alkyne introductions .

Key Differences :

  • Potency : Pyrrolo[3,2-c]pyridine derivatives exhibit superior anticancer activity compared to [2,3-b] analogs, likely due to optimized scaffold geometry .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) may reduce bioavailability, whereas aryl groups enhance target engagement .

Physicochemical Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility Stability
This compound 213.03 2.1 (predicted) Low in water Stable at RT
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 229.03 1.5 (predicted) Moderate in DMSO Hygroscopic
5-Bromo-6-chloro-pyrrolo[2,3-b]pyridine 247.48 2.8 (predicted) Low in water Light-sensitive

<sup>a</sup> Predicted using Molinspiration software.

Insights :

  • The ketone in pyrrolo[2,3-c]pyridinone derivatives improves solubility but may complicate synthesis due to hygroscopicity .

Biological Activity

4-Bromo-1H-pyrrolo[3,2-c]pyridine is a compound that belongs to the pyrrolo[3,2-c]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The presence of bromine in the 4-position enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives demonstrate efficacy against bacterial and fungal pathogens.
  • Kinase Inhibition : Specific compounds have been identified as inhibitors of critical kinases involved in cancer progression.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. For instance, studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Inhibition of FGFR

One study highlighted the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, where compound 4h exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFR) with IC50 values ranging from 7 to 712 nM across different FGFR isoforms. This compound also inhibited breast cancer cell line proliferation (4T1) and induced apoptosis while significantly reducing cell migration and invasion .

Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,2-c]pyridine derivatives has also been explored. These compounds have shown activity against Mycobacterium tuberculosis and other pathogens.

Table: Antimicrobial Efficacy of Pyrrolo Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4bromoM. tuberculosis<25 µM
4bromoStaphylococcus aureus<50 µM
4bromoEscherichia coli<100 µM

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : The compound has been identified as a potent inhibitor of various kinases such as MPS1, which plays a crucial role in cell cycle regulation .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various pathways.
  • Disruption of Cellular Signaling : By interfering with signaling pathways associated with tumor growth and metastasis.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates favorable absorption and metabolic stability. However, safety evaluations are necessary to determine toxicity levels and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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